Lipophilicity vs. 7-Desmethyl Analog
The computed XLogP3 value for 7-bromo-5-methylpyrrolo[2,1-f][1,2,4]triazin-4-amine is 1.5, whereas the 7-desmethyl analog (7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine, CAS 937046-98-5) has a computed XLogP3 of 0.7 [1][2]. The 0.8 log unit increase imparts greater lipophilicity, which can influence membrane permeability and the pharmacokinetic profile of final compounds derived from this building block.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.5 |
| Comparator Or Baseline | 7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine (CAS 937046-98-5); XLogP3 = 0.7 |
| Quantified Difference | ΔXLogP3 = +0.8 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) |
Why This Matters
Higher lipophilicity may improve passive membrane permeability in cell-based assays, making this intermediate preferable for programs targeting intracellular kinases.
- [1] PubChem Compound Summary for CID 132216948, 7-Bromo-5-methylpyrrolo[2,1-f][1,2,4]triazin-4-amine. National Center for Biotechnology Information, 2026. https://pubchem.ncbi.nlm.nih.gov/compound/2368205-24-5 View Source
- [2] PubChem Compound Summary for CID 101629816, 7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine. National Center for Biotechnology Information, 2026. https://pubchem.ncbi.nlm.nih.gov/compound/937046-98-5 View Source
